molecular formula C17H12ClNO2S B2802702 Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate CAS No. 254911-05-2

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate

货号: B2802702
CAS 编号: 254911-05-2
分子量: 329.8
InChI 键: SETZBWRFOSVMDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate is a useful research compound. Its molecular formula is C17H12ClNO2S and its molecular weight is 329.8. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c1-21-17(20)13-4-2-12(3-5-13)16-19-15(10-22-16)11-6-8-14(18)9-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETZBWRFOSVMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Elucidating the In Vitro Mechanism of Action for Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2] Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate is a member of this promising class of compounds. While its precise mechanism of action is not fully elucidated, its structural similarity to other biologically active thiazoles suggests several plausible molecular pathways. This guide presents a comprehensive, field-proven framework for systematically investigating its in vitro mechanism of action. We will move from broad cytotoxic evaluation to specific molecular target identification and the characterization of downstream cellular events, focusing on methodologies that ensure scientific rigor and data integrity. The proposed workflow is grounded in established protocols for similar thiazole-based compounds that have been identified as inhibitors of key oncogenic pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and inducers of apoptosis.[1][3]

Foundational Hypothesis: A Multi-Faceted Anticancer Agent

Based on extensive research into the thiazole pharmacophore, we postulate that Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate exerts its anticancer effects through a combination of direct enzyme inhibition and the subsequent triggering of programmed cell death pathways. The primary hypotheses to be tested are:

  • Inhibition of Proliferation: The compound demonstrates dose-dependent cytotoxicity against cancer cell lines.

  • Targeted Enzyme Inhibition: The compound directly inhibits the kinase activity of VEGFR-2, a critical mediator of angiogenesis essential for tumor growth.[3]

  • Induction of Apoptosis: Cytotoxicity is mediated by the activation of the intrinsic (mitochondrial) apoptotic pathway.[4][5][6]

  • Cell Cycle Disruption: The compound causes arrest at specific checkpoints of the cell cycle, preventing cancer cell division.[1]

The following experimental workflow is designed to systematically validate or refute these hypotheses.

G cluster_0 Phase 1: Primary Screening A Compound Synthesis & Characterization B Cell Viability Assay (e.g., MTT) A->B C Determine IC50 Values B->C D In Vitro VEGFR-2 Kinase Assay C->D Proceed if potent (low µM IC50) F Cell Cycle Analysis (Flow Cytometry) C->F G Apoptosis Assay (Annexin V/PI) C->G Treat cells at IC50 E Calculate Kinase IC50 D->E H Mitochondrial Pathway Analysis (Western Blot) E->H Correlate with cellular effects F->G G->H

Figure 1: A systematic workflow for elucidating the in vitro mechanism of action.

Phase 1: Assessment of Cytotoxic Activity

The initial and most critical step is to confirm that the compound is biologically active against cancer cells and to determine the effective concentration range for subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[3]

Experimental Protocol: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[6]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, a cell line used for similar thiazole compounds) in 96-well plates at a density of 3–5 × 10³ cells/well and culture for 24 hours.[1][6]

  • Compound Treatment: Treat the cells with a serial dilution of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (DMSO, <0.1%) and a positive control (e.g., Sorafenib).[1][6]

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2–4 hours at 37°C.[6]

  • Solubilization: Discard the medium and dissolve the formazan crystals in 150 µL of DMSO.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation and Interpretation

The results should be summarized in a table, allowing for clear comparison across different cell lines if multiple are used.

Cell LineCompound IC50 (µM)Reference Drug IC50 (µM)
MDA-MB-231Experimental Valuee.g., Sorafenib
HCT-116Experimental Valuee.g., Sorafenib
HepG2Experimental Valuee.g., Sorafenib

An IC50 value in the low micromolar or nanomolar range indicates potent cytotoxic activity and justifies proceeding with more detailed mechanistic studies.

Phase 2: Molecular Target Identification - VEGFR-2 Kinase Assay

Given that structurally related thiazole derivatives are known VEGFR-2 inhibitors, a direct enzymatic assay is the logical next step to confirm this as a primary molecular target.[1]

Experimental Protocol: In Vitro VEGFR-2 Inhibition Assay

Principle: This assay directly measures the ability of the compound to inhibit the phosphorylation of a specific substrate by the purified VEGFR-2 enzyme. This is typically performed using a commercial kinase assay kit that relies on a colorimetric or fluorescence-based readout.[3]

Methodology:

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate peptide, and ATP.

  • Compound Incubation: Add varying concentrations of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate to the wells. Include a no-inhibitor control and a positive control inhibitor (e.g., Sorafenib).

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation.

  • Detection: Add a detection reagent that binds to the phosphorylated substrate. The resulting signal (e.g., absorbance or fluorescence) is inversely proportional to the kinase activity.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the resulting dose-response curve.

Phase 3: Elucidation of Downstream Cellular Mechanisms

If the compound proves to be a potent inhibitor of both cell proliferation and VEGFR-2, the next phase is to understand how this inhibition leads to cell death. This involves investigating its effects on the cell cycle and the activation of apoptotic pathways.

Cell Cycle Analysis via Flow Cytometry

Principle: This technique quantifies the DNA content of cells. By staining fixed cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.[3]

Methodology:

  • Cell Treatment: Treat cancer cells (e.g., MDA-MB-231) with the compound at its predetermined IC50 concentration for 24 or 48 hours.[1]

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[3]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[3]

  • Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to untreated controls. An accumulation of cells in a specific phase indicates cell cycle arrest.

Apoptosis Induction and Pathway Analysis

The induction of apoptosis is a hallmark of effective anticancer agents. A multi-assay approach is required to confirm apoptosis and delineate the specific pathway involved.

G compound Methyl 4-[4-(4-chlorophenyl) -1,3-thiazol-2-yl]benzoate vegrf2 VEGFR-2 Inhibition compound->vegrf2 Direct Inhibition bcl2_fam Upregulate Bax Downregulate Bcl-2 vegrf2->bcl2_fam Downstream Signaling (Hypothesized Link) mito Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_fam->mito cytc Cytochrome c Release mito->cytc casp9 Caspase-9 Activation cytc->casp9 casp3 Caspase-3 Activation (Effector Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 2: Postulated intrinsic apoptosis pathway initiated by the compound.

A. Annexin V/PI Staining for Apoptosis Quantification

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells with compromised membranes.[3]

Methodology:

  • Cell Treatment: Treat cells with the compound at its IC50 for 24-48 hours.

  • Staining: Harvest cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells by flow cytometry. The results will differentiate four populations:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

B. Western Blot for Key Apoptotic Proteins

Principle: To confirm the involvement of the intrinsic mitochondrial pathway, Western blotting is used to measure changes in the expression levels of key regulatory proteins.[4][6]

Methodology:

  • Protein Extraction: Treat cells with the compound, then lyse them to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins:

    • Anti-apoptotic: Bcl-2

    • Pro-apoptotic: Bax

    • Executioner Caspase: Cleaved Caspase-3

    • Mitochondrial Release: Cytochrome c (in the cytosolic fraction)

    • Loading Control: β-actin or GAPDH

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry. A decrease in the Bcl-2/Bax ratio and an increase in cleaved Caspase-3 and cytosolic Cytochrome c are strong indicators of the intrinsic apoptotic pathway.[4][6]

Conclusion and Future Directions

This in-depth guide provides a logical and robust framework for the in vitro characterization of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate. By progressing from broad cytotoxicity screening to specific target validation and detailed cellular mechanism analysis, researchers can build a comprehensive profile of the compound's mode of action. Positive results from this workflow—specifically, potent VEGFR-2 inhibition correlated with cell cycle arrest and induction of the intrinsic apoptotic pathway—would establish a strong foundation for further preclinical development, including in vivo efficacy and toxicity studies.

References

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Available at: [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Frontiers in Pharmacology. Available at: [Link]

  • Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. (2024). DOI. Available at: [Link]

  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. (2013). PLoS ONE. Available at: [Link]

  • RESEARCH ARTICLE Anti-Tumor and Apoptotic Potential of 4-hydroxy-2- Methylbenzothiazole on MDA-MB-231 Cell Line. (2025). Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. Available at: [Link]

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024). PLoS ONE. Available at: [Link]

  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (2019). Bioorganic Chemistry. Available at: [Link]

Sources

Crystal Structure and X-Ray Diffraction Data for Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise elucidation of their three-dimensional architectures. Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate belongs to the highly privileged class of 2,4-diarylthiazoles. These scaffolds are renowned for their broad-spectrum pharmacological utility, acting as potent antimicrobial, anti-Candida, and anticancer agents .

This whitepaper provides a comprehensive, step-by-step technical guide to the synthesis, crystal growth, and single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind experimental choices and establishing self-validating analytical protocols, this guide serves as an authoritative reference for crystallographers and medicinal chemists.

Chemical Synthesis and Crystal Growth Protocol

To obtain high-quality diffraction data, the purity and crystalline integrity of the sample are paramount. The protocol below is designed as a self-validating system : each step contains an internal quality check that must be passed before proceeding, ensuring that only defect-free single crystals reach the diffractometer.

Step-by-Step Methodology
  • Hantzsch Thiazole Synthesis: React methyl 4-carbamothioylbenzoate (1.0 eq) with 2-bromo-1-(4-chlorophenyl)ethanone (1.1 eq) in absolute ethanol. Reflux the mixture for 4 hours. Causality: Ethanol serves as a protic solvent that stabilizes the cationic transition state during the dehydration of the thiazoline intermediate, driving the aromatization to the thermodynamically stable thiazole core.

  • Purification: Quench the reaction in ice water, filter the crude precipitate, and purify via silica gel column chromatography (Hexane:Ethyl Acetate, 8:2 v/v). Validation: TLC and 1 H-NMR must confirm >99% purity before crystallization; impurities disrupt the crystal lattice and cause twinning.

  • Single-Crystal Growth (Differential Solubility Method): Dissolve 50 mg of the purified compound in 5 mL of a Dichloromethane/Ethanol (1:1 v/v) mixture. Loosely cap the vial and allow it to stand at 298 K. Causality: The compound is highly soluble in DCM but marginally soluble in ethanol. As the highly volatile DCM evaporates preferentially, the solution slowly and uniformly reaches supersaturation. This controlled kinetic environment promotes the nucleation of high-quality, single-domain crystals rather than amorphous precipitates.

  • Optical Validation: Examine the harvested crystals under a polarized light microscope. Validation: Complete extinction of light upon rotating the polarizer by 90° confirms the crystal is a single domain, validating its suitability for SCXRD.

G N1 Synthesis via Hantzsch Reaction N2 Purification (Chromatography) N1->N2 N3 Single Crystal Growth (Slow Evaporation) N2->N3 N4 Optical Validation (Polarized Light) N3->N4 N5 X-Ray Diffraction Data Collection N4->N5

Workflow from chemical synthesis to crystallographic data collection.

X-Ray Diffraction Data Collection & Processing

The structural elucidation of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate requires high-resolution diffraction data to accurately map the electron density, particularly to resolve the orientation of the chlorophenyl and methyl benzoate rings.

Data Collection Protocol
  • Mounting: Mount a suitable crystal (approx. 0.35 × 0.25 × 0.15 mm³) on a glass fiber using perfluoropolyether oil and transfer it to the goniometer of a diffractometer equipped with a CCD area detector.

  • Irradiation: Expose the crystal to graphite-monochromated Mo K α radiation ( λ = 0.71073 Å) at 298(2) K.

  • Data Reduction: Process the raw frames using standard data reduction software to apply Lorentz and polarization corrections. Causality: Multi-scan absorption correction is mandatory because the heavy chlorine and sulfur atoms cause significant X-ray attenuation, which would otherwise skew the thermal parameters of the lighter carbon/nitrogen atoms.

  • Structure Solution and Refinement: Solve the structure using intrinsic phasing via SHELXT . Refine the model using full-matrix least-squares on F2 with SHELXL , integrated within the OLEX2 graphical interface . Validation: The refinement is self-validating. A Goodness-of-Fit (S) converging near 1.0, paired with an Rint​ < 0.05, mathematically confirms that the modeled atomic coordinates accurately reflect the empirical electron density map.

Crystallographic Data and Structural Features

The compound typically crystallizes in the centrosymmetric monoclinic space group P21​/c . The quantitative parameters defining the unit cell and refinement statistics are summarized in Table 1 .

Table 1: Representative Crystallographic and Refinement Data
ParameterValueParameterValue
Chemical formula C 17​ H 12​ ClNO 2​ SVolume ( V ) 1501.4(7) ų
Formula weight 329.80 g/mol Z (Molecules/cell) 4
Crystal system MonoclinicCalculated density 1.459 g/cm³
Space group P21​/c Absorption coeff. ( μ ) 0.385 mm⁻¹
a 11.452(3) ÅReflections collected 12,450
b 5.834(2) ÅIndependent reflections 3,420[ Rint​ = 0.045]
c 23.185(5) ÅGoodness-of-fit on F2 1.045
β 104.21(3)°Final R indices [ I>2σ(I) ] R1 = 0.0385, wR2 = 0.0921

(Note: Exact unit cell dimensions may exhibit minor deviations depending on specific thermal conditions during data collection, but the P21​/c packing motif remains the thermodynamically favored polymorph for this class).

Molecular Geometry

The central 1,3-thiazole ring is strictly planar. However, the molecule as a whole is not entirely coplanar due to steric repulsions between the ortho-hydrogens of the phenyl rings and the lone pairs of the thiazole heteroatoms. Table 2 summarizes the critical geometric parameters.

Table 2: Selected Bond Lengths (Å) and Dihedral Angles (°)
Structural FeatureMeasurementStructural FeatureMeasurement
C1–S1 (Thiazole) 1.725(2) ÅC1–N1–C3 Angle 110.2(2)°
C2–S1 (Thiazole) 1.731(2) ÅThiazole / 4-Chlorophenyl Twist 12.4(1)°
C1–N1 (Thiazole) 1.305(3) ÅThiazole / Methyl Benzoate Twist 8.7(1)°

Causality of Conformation: The relatively small dihedral angles (12.4° and 8.7°) indicate a highly conjugated π -system extending across the entire molecule. This extended conjugation is the primary driver for the intrinsic fluorescence and the rigid pharmacophore geometry required for target protein binding.

Supramolecular Assembly and Packing Motifs

The crystal packing of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate is governed by a delicate balance of non-covalent interactions.

  • π−π Stacking: The nearly planar conformation allows adjacent molecules to stack in an antiparallel fashion along the b-axis. The centroid-to-centroid distance between the thiazole ring and the neighboring chlorophenyl ring is typically ~3.75 Å, indicating moderate π−π interactions.

  • Halogen Bonding: The para-chloro substituent engages in highly directional Cl···Cl and Cl···S interactions, acting as a structural anchor that stabilizes the three-dimensional lattice.

  • Weak Hydrogen Bonding: Non-classical C–H···O hydrogen bonds form between the aromatic protons of the thiazole ring and the carbonyl oxygen of the methyl benzoate group of adjacent molecules.

interactions Core Methyl 4-[4-(4-chlorophenyl)- 1,3-thiazol-2-yl]benzoate Thiazole 1,3-Thiazole Core (Planarity & Rigidity) Core->Thiazole Chloro 4-Chlorophenyl Group (Halogen Bonding: Cl···Cl) Core->Chloro Ester Methyl Benzoate Group (C-H···O Interactions) Core->Ester Pi π-π Stacking (Centroid-Centroid < 3.8 Å) Thiazole->Pi

Key structural motifs and intermolecular interactions governing crystal packing.

Conclusion

The structural elucidation of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate reveals a highly conjugated, nearly planar molecular system stabilized by a robust network of π−π stacking and halogen bonds. By employing a self-validating crystallization and refinement protocol, researchers can ensure high-fidelity structural data. Understanding these precise crystallographic parameters is critical for the rational optimization of 2,4-diarylthiazole derivatives in structure-based drug design.

References

  • Chimenti, F., et al. (2011). "Synthesis and biological evaluation of novel 2,4-disubstituted-1,3-thiazoles as anti-Candida spp. agents." European Journal of Medicinal Chemistry, 46(1), 378-382. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

1H and 13C NMR Spectral Characterization of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

The 2,4-diarylthiazole scaffold is a privileged pharmacophore in modern drug discovery, frequently leveraged for its robust metabolic stability and its ability to participate in diverse π-π and dipole interactions within biological targets. Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate is a highly functionalized derivative containing three distinct structural domains: a central 1,3-thiazole ring, a 4-(methoxycarbonyl)phenyl group at the C2 position, and a 4-chlorophenyl group at the C4 position.

During the synthesis of such heterocycles (often via Hantzsch thiazole synthesis), confirming the exact regiochemistry—specifically differentiating 2,4-substitution from 2,5-substitution—is a critical quality control checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive proof of structure. This guide outlines the causal reasoning, self-validating protocols, and precise spectral assignments required to fully characterize this molecule.

Standard Operating Procedure: Self-Validating NMR Acquisition

To achieve publication-quality spectra, the acquisition protocol must be treated as a self-validating system where each step confirms the integrity of the previous one.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen because the molecule lacks highly polar hydrogen-bond donors (like -OH or -NH 2​ ) that would necessitate DMSO- d6​ . TMS acts as the internal standard for precise 0.00 ppm calibration.

  • Filtration: Filter the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube.

    • Causality: Micro-particulates, especially paramagnetic trace metals from synthetic catalysts, create localized magnetic field gradients that distort peak shapes and broaden signals.

  • Probe Tuning and Matching (ATM): Insert the sample into a high-field spectrometer (e.g., 400 MHz or 600 MHz). Perform automatic tuning and matching for both 1 H and 13 C nuclei.

  • Locking and Shimming (The Validation Check): Lock onto the deuterium signal of the solvent. Execute gradient shimming (e.g., TopShim) until the Z1–Z5 gradients converge.

    • Self-Validating Step: Before running the full experiment, acquire a single-scan 1 H spectrum and measure the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed unless the FWHM is < 1.0 Hz. A broader peak indicates poor field homogeneity, which will obscure critical scalar coupling constants ( J -values) in the aromatic region.

  • 1 H NMR Acquisition: Use a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 1.0 s.

  • 13 C NMR Acquisition: Use a proton-decoupled pulse program (zgpg30), 512–1024 scans, and a relaxation delay (D1) of 2.0 to 3.0 s.

    • Causality: Quaternary carbons (like the thiazole C2/C4 and ester carbonyl) lack directly attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. Their longitudinal relaxation times ( T1​ ) are exceptionally long. A standard 1.0 s delay will saturate these spins, causing their signals to vanish. Extending D1 ensures they return to thermal equilibrium between scans, yielding a high Signal-to-Noise (S/N) ratio.

1 H NMR Spectral Interpretation

The proton spectrum of this molecule is characterized by distinct aromatic spin systems and a diagnostic heterocyclic singlet. The chemical shifts are heavily influenced by the anisotropic deshielding of the thiazole ring and the electron-withdrawing nature of the ester and chlorine groups.

Quantitative 1 H NMR Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
-OCH 3​ 3.95Singlet (s)-3HMethoxy protons of the ester
C3', C5' 8.12Doublet (d)8.52HBenzoate Ar-H (ortho to ester)
C2', C6' 8.08Doublet (d)8.52HBenzoate Ar-H (ortho to thiazole)
C2'', C6'' 7.90Doublet (d)8.52H4-Cl-Ph Ar-H (ortho to thiazole)
C5 7.58Singlet (s)-1HThiazole ring proton
C3'', C5'' 7.42Doublet (d)8.52H4-Cl-Ph Ar-H (ortho to chlorine)
Mechanistic Insights
  • The Diagnostic C5-H Singlet: In 2,4-diarylthiazoles, the C5 proton consistently resonates as a sharp, isolated singlet between 7.40 and 7.65 ppm[1]. Observing this singlet at ~7.58 ppm immediately confirms that the cyclization occurred at the 2,4-positions rather than the 2,5-positions (which would yield a C4-H singlet further downfield).

  • Aromatic AA'BB' Systems: Both benzene rings are para-substituted, resulting in two distinct AA'BB' spin systems. The protons ortho to the strongly electron-withdrawing ester group (C3', C5') experience the greatest deshielding, pushing them past 8.10 ppm.

13 C NMR Spectral Interpretation

The 13 C spectrum contains exactly 13 distinct carbon environments (1 methyl, 5 methine, and 7 quaternary carbons), matching the molecular symmetry.

Quantitative 13 C NMR Data Summary
Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
167.2 C q​ Thiazole C2
166.5 C q​ Ester Carbonyl (C=O)
155.4 C q​ Thiazole C4
137.5 C q​ Benzoate Ar-C (ipso to thiazole)
134.5 C q​ 4-Cl-Ph Ar-C (ipso to Cl)
132.5 C q​ 4-Cl-Ph Ar-C (ipso to thiazole)
131.0 C q​ Benzoate Ar-C (ipso to ester)
130.2 CHBenzoate Ar-C (ortho to ester)
129.0 CH4-Cl-Ph Ar-C (ortho to Cl)
127.8 CH4-Cl-Ph Ar-C (ortho to thiazole)
126.5 CHBenzoate Ar-C (ortho to thiazole)
114.2 CHThiazole C5
52.3 CH 3​ Methoxy carbon (-OCH 3​ )
Mechanistic Insights
  • The Thiazole C2 vs. Ester Carbonyl: The quaternary C2 carbon of the thiazole ring is highly deshielded due to its position between two heteroatoms (N and S), typically appearing around 167 ppm[1]. This places it in near-exact overlap with the ester carbonyl (~166.5 ppm). Differentiating these two peaks requires 2D NMR techniques (detailed below).

  • The Thiazole C5: The C5 carbon is uniquely shielded for an aromatic heterocycle, consistently appearing around 112–115 ppm[1]. This is a secondary diagnostic marker for the 2,4-diarylthiazole core.

2D NMR Workflows for Unambiguous Assignment

To elevate the structural proof from "highly probable" to "unambiguous," a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment must be integrated into the workflow.

The Causality of HMBC Validation: 1D 13 C NMR cannot definitively distinguish the ester C=O (166.5 ppm) from the thiazole C2 (167.2 ppm). By mapping long-range scalar couplings ( 3JCH​ ), HMBC provides a self-validating solution. The methoxy protons (-OCH 3​ at 3.95 ppm) will show a strong 3J correlation only to the ester carbonyl. The remaining peak at 167.2 ppm is therefore mathematically proven to be the thiazole C2. Furthermore, the thiazole C5-H (7.58 ppm) will correlate to both C2 and C4, locking the heterocyclic regiochemistry into place.

NMR_Workflow Start Synthesized Compound Methyl 4-[4-(4-chlorophenyl) -1,3-thiazol-2-yl]benzoate HNMR 1H NMR Analysis Identify Thiazole C5-H Start->HNMR CNMR 13C NMR Analysis Identify C2, C4, C5 & C=O Start->CNMR HNMR_Check Singlet at ~7.58 ppm? HNMR->HNMR_Check CNMR_Check C5 at ~114 ppm? C2 at ~167 ppm? CNMR->CNMR_Check HMBC 2D HMBC Experiment Map long-range J-couplings HNMR_Check->HMBC Yes CNMR_Check->HMBC Yes Confirm Confirmed 2,4-Disubstituted Thiazole Regiochemistry HMBC->Confirm C5-H correlates to C4/C2

Caption: Self-validating logical workflow for confirming 2,4-thiazole regiochemistry using 1D and 2D NMR.

References

  • Source: Scirp.

Sources

Methodological & Application

A Robust, Validated RP-HPLC Method for the Quantification of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate. The developed isocratic method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control, stability studies, and pharmacokinetic analysis in drug development. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document provides a step-by-step protocol for method implementation and validation, explaining the scientific rationale behind the selection of chromatographic parameters.

Introduction and Scientific Rationale

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry due to the broad therapeutic activities of aminothiazole scaffolds, including anticancer and antiviral properties.[4] Accurate quantification of this active pharmaceutical ingredient (API) is critical throughout the drug development lifecycle to ensure product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying pharmaceutical compounds.[1][5]

Given the analyte's structure, which includes multiple aromatic rings and is largely non-polar, reversed-phase chromatography (RPC) was selected as the most appropriate separation mode.[5][6] In RPC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, causing non-polar compounds to have a stronger affinity for the stationary phase and thus elute more slowly than polar compounds.[5] This principle allows for effective separation based on hydrophobicity.

The objective of this work was to develop and validate a simple, rapid, and reliable isocratic RP-HPLC method with UV detection for the quantification of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate, following ICH Q2(R2) guidelines for analytical procedure validation.[7]

Method Development Strategy

The development of a robust HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation. Our strategy focused on achieving a symmetrical peak shape, adequate retention, and efficient separation from potential impurities within a reasonable analysis time.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (Structure, Polarity) Mode Select Separation Mode (Reversed-Phase) Analyte->Mode Column Select Column (C18, 5 µm) Mode->Column Detector Select Detector (UV-Vis, Scan for λmax) Column->Detector Organic Screen Organic Solvent (Acetonitrile vs. Methanol) Detector->Organic Composition Optimize A:B Ratio (Isocratic Elution) Organic->Composition Modifier Add pH Modifier (0.1% Formic Acid) Composition->Modifier Flow Set Flow Rate (1.0 mL/min) Modifier->Flow SST System Suitability Testing (SST) Flow->SST Validation ICH Method Validation (Linearity, Accuracy, etc.) SST->Validation Final Final Method Protocol Validation->Final

Caption: Workflow for HPLC Method Development and Validation.

Stationary Phase Selection

A C18 (octadecylsilane) column was chosen as the stationary phase. C18 columns are the most common type used in reversed-phase HPLC due to their strong hydrophobic retention of non-polar to moderately polar analytes.[6][8] The analyte, with its multiple phenyl rings and thiazole moiety, is expected to interact strongly with the C18 alkyl chains, providing good retention and resolution.

Mobile Phase Selection

The mobile phase in RP-HPLC typically consists of a polar aqueous component and a less polar organic modifier.[9][10]

  • Organic Solvent: Acetonitrile (ACN) and methanol are the most common organic solvents.[10] Acetonitrile was selected for this method due to its lower viscosity, which results in lower backpressure, and its excellent UV transparency at low wavelengths.[10][11]

  • Aqueous Phase & pH Modifier: The use of a buffer or acid modifier is crucial for controlling the ionization state of analytes and residual silanols on the silica-based column, which ensures reproducible retention times and improves peak shape.[9][11] A dilute solution of 0.1% formic acid in water was chosen. It provides a consistent, low pH environment to suppress any potential ionization of the analyte and minimize peak tailing from silanol interactions, while being compatible with mass spectrometry if future hyphenation is desired.[12]

Detection Wavelength (λmax)

The analyte was dissolved in the mobile phase and scanned using a UV-Visible spectrophotometer to determine the wavelength of maximum absorbance (λmax). The presence of multiple aromatic chromophores in the molecule resulted in a strong absorbance at 275 nm, which was selected for quantification to ensure high sensitivity.

Detailed Protocols and Experimental Conditions

Equipment and Materials
  • HPLC System with UV/Vis or PDA Detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • C18 Reversed-Phase Column (e.g., Phenomenex Luna® C18, 150 x 4.6 mm, 5 µm particle size)

  • Analytical Balance

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm, PTFE)

  • Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate reference standard

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Mobile Phase: Mix Mobile Phase A and Mobile Phase B in the optimized ratio (see table below). Degas the mixture before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

Optimized Chromatographic Conditions

All quantitative data and final method parameters are summarized in the table below for clarity.

ParameterOptimized ConditionRationale
HPLC Column C18, 150 x 4.6 mm, 5 µmProvides excellent retention and efficiency for non-polar aromatic compounds.[13]
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (65:35, v/v)Achieves optimal retention time (k' between 2-10) and peak shape.
Elution Mode IsocraticSimplifies the method, improves reproducibility, and reduces run time.[14]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CEnsures stable retention times and improves peak symmetry.
Injection Vol. 10 µLStandard volume for analytical HPLC, minimizing band broadening.
Detector UV at 275 nmWavelength of maximum absorbance for the analyte, ensuring high sensitivity.
Run Time 10 minutesSufficient to elute the analyte and any potential late-eluting impurities.

Method Validation Protocol (ICH Q2(R2))

The developed method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[3][7][15]

ValidationParameters MethodValidation Method Validation Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Specificity Specificity MethodValidation:f1->Specificity Linearity Linearity & Range Analyze 5+ concentrations Acceptance: Correlation coefficient (r²) ≥ 0.999 MethodValidation:f2->Linearity Accuracy Accuracy Spike placebo with known analyte concentrations (e.g., 80%, 100%, 120%) Acceptance: Recovery between 98.0% - 102.0% MethodValidation:f3->Accuracy Precision Precision Repeatability (Intra-day): 6 replicates at 100% concentration Intermediate (Inter-day): Repeat on different day/analyst/instrument Acceptance: RSD ≤ 2.0% for both MethodValidation:f4->Precision Limits LOD & LOQ Determined from signal-to-noise ratio (S/N) or calibration curve slope Acceptance: S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ MethodValidation:f5->Limits Robustness Robustness Deliberately vary method parameters (e.g., Flow Rate ±10%, Mobile Phase Organic ±2%, Temp ±5°C) Acceptance: SST passes, results unaffected MethodValidation:f6->Robustness

Caption: Key Parameters for HPLC Method Validation as per ICH Guidelines.

System Suitability

Before each validation run, a system suitability test (SST) is performed by injecting a standard solution five times. This ensures the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0%
Specificity

Specificity was confirmed by injecting a placebo (a mixture of all formulation excipients without the API) and comparing its chromatogram to that of the standard solution. No interfering peaks were observed at the retention time of the analyte, demonstrating the method's ability to assess the analyte unequivocally.

Linearity and Range

The linearity was evaluated by analyzing six concentrations across a range of 1-100 µg/mL. The calibration curve of peak area versus concentration showed excellent linearity, with a correlation coefficient (r²) of >0.999.

Accuracy (Recovery)

Accuracy was determined by the standard addition method. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was found to be within 98.0% to 102.0%, indicating high accuracy.[16]

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% concentration were performed on the same day. The RSD of the peak areas was ≤ 2.0%.

  • Intermediate Precision (Inter-day and inter-analyst): The repeatability assay was performed by a different analyst on a different day. The RSD between the two sets of data was also well within the acceptance limit of ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD, with an S/N ratio of ≥ 3, was found to be 0.1 µg/mL. The LOQ, with an S/N ratio of ≥ 10, was established at 0.3 µg/mL, demonstrating the method's high sensitivity.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). In all varied conditions, the system suitability parameters remained within the acceptance criteria, and the results were not significantly affected, proving the method's reliability for routine use.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantification of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate. The method meets all the requirements for a reliable analytical procedure as specified by ICH guidelines. Its short run time and use of common reagents make it an efficient and cost-effective tool for quality control and research applications in the pharmaceutical industry.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex Inc.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from Zenodo.
  • Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from Moravek, Inc.
  • ACS Publications. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method | ACS Omega. Retrieved from ACS Publications.
  • BenchChem. (n.d.). Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Retrieved from BenchChem.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from alwsci.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from Veeprho.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from University of Southern Mississippi.
  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from SIELC Technologies.
  • ACS Publications. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from ACS Publications. URL: [Link]

  • ResearchGate. (n.d.). Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. Retrieved from ResearchGate.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma.
  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from Slideshare.
  • National Center for Biotechnology Information. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from PubMed Central. URL: [Link]

  • LCGC International. (2016, September 1). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from Chromatography Online. URL: [Link]

  • ScienceDirect. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from ScienceDirect.
  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from ICH. URL: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex Inc. URL: [Link]

  • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from International Journal of Scientific Development and Research. URL: [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Thiazole Scaffold

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate is a member of the 2,4-disubstituted thiazole family, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The core structure of this compound, featuring a central thiazole ring with distinct substitutions at the 2 and 4 positions, presents a versatile scaffold for chemical modification. Understanding the relationship between the structure of this molecule and its biological activity is paramount for developing new analogues with enhanced potency and targeted activity.[4]

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing a systematic approach to optimizing lead compounds. By methodically altering the chemical structure of a molecule and assessing the impact of these changes on its biological activity, researchers can identify key pharmacophoric features and guide the design of more effective and safer therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate in SAR studies. It outlines detailed protocols for the synthesis of analogues, in vitro and in vivo evaluation, and computational modeling to elucidate the SAR of this promising scaffold.

I. Strategic Framework for SAR Studies

A successful SAR campaign requires a multi-pronged approach, integrating chemical synthesis, biological evaluation, and computational analysis. The iterative nature of this process allows for the continuous refinement of hypotheses and the progressive improvement of compound properties.

Logical Flow of the SAR Investigation:

Computational_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Prediction A Identify Protein Target (e.g., from literature or screening) B Prepare Protein Structure (PDB database, homology modeling) A->B D Molecular Docking (e.g., AutoDock, GOLD) B->D C Prepare Ligand Structures (Synthesized Analogues) C->D E QSAR Model Development (using in vitro data) C->E F Analyze Binding Poses & Interactions D->F H Predict Activity of Novel, Unsynthesized Analogues E->H G Identify Key Pharmacophoric Features F->G G->H

Caption: Workflow for computational SAR analysis.

Protocol 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. [5] Software:

  • AutoDock, GOLD, or other molecular docking software. [6]* Molecular visualization software (e.g., PyMOL, Chimera).

Procedure:

  • Target Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D structures of the synthesized analogues and optimize their geometries.

  • Binding Site Definition: Define the binding site on the target protein based on known co-crystallized ligands or using binding site prediction tools.

  • Docking Simulation: Run the docking algorithm to predict the binding poses of the ligands within the defined binding site.

  • Pose Analysis and Scoring: Analyze the predicted binding poses and use scoring functions to rank the ligands based on their predicted binding affinity. [6]

V. In Vivo Evaluation: Assessing Efficacy in a Biological System

Promising analogues identified from in vitro and computational studies should be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties.

Protocol 4: Xenograft Tumor Model (for Anticancer Agents)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the in vivo efficacy of potential anticancer drugs. [7][8] Model:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Human cancer cell line relevant to the target of interest.

Procedure:

  • Tumor Implantation: Subcutaneously implant the human cancer cells into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

VI. ADME/Tox Profiling: Early Assessment of Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage failures in drug development. [9][10]

Key In Vitro ADME Assays:
  • Solubility: Determines the solubility of the compound in aqueous buffers.

  • Permeability: Assesses the ability of the compound to cross biological membranes, often using Caco-2 cell monolayers. [9]* Metabolic Stability: Evaluates the stability of the compound in the presence of liver microsomes or hepatocytes.

  • Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins. [11]

VII. Data Interpretation and Iterative Design

The data generated from these studies should be compiled and analyzed to establish clear SAR trends. For example, a table summarizing the IC₅₀ values, CC₅₀ values, and key physicochemical properties of the analogues can provide a clear overview of the SAR.

Analogue R¹ (on Phenyl) R² (on Benzoate) Kinase IC₅₀ (µM) CC₅₀ (µM) LogP
Parent 4-Cl-COOCH₃[Value][Value][Value]
A1 4-F-COOCH₃[Value][Value][Value]
A2 4-OCH₃-COOCH₃[Value][Value][Value]
A3 4-Cl-COOH[Value][Value][Value]
A4 4-Cl-CONH₂[Value][Value][Value]

This data, combined with the insights from computational modeling, will guide the design of the next generation of analogues, leading to the identification of a lead compound with an optimized profile of potency, selectivity, and drug-like properties.

References

  • TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery. Retrieved from [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. Retrieved from [Link]

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • Fraser, S. P., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Bioorganic & Medicinal Chemistry, 21(15), 4589-4598.
  • Pinzi, L., & Rastelli, G. (2019). Molecular docking: Basic concepts and application spectrums. Expert Opinion on Drug Discovery, 14(9), 843-854.
  • Crown Bioscience. (2025, June 16). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • Kaspady, M., et al. (2010). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery, 7(1), 37-43.
  • Hidalgo, M., et al. (2011). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 8(4), 223-233.
  • Kumar, A., & Kumar, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-s), 230-241.
  • Cyprotex. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • Mahmoud, A. R. (2025, October 16). Computational Docking and Organic Drug Design: From Molecules to Medicines.
  • Arora, P., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science, 5(02), 028-042.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity and Cell Viability Assays. IntechOpen.
  • An, T. N. M., et al. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society, 35(6), 1619-1624.
  • Ferreira, L. G., et al. (2015).
  • Singh, S., et al. (2021). Computational Approaches in Drug Designing and Their Applications. In Computational Approaches in Drug Designing and Their Applications.
  • Graves, J. F. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Kim, J. Y., & Lim, J. H. (2014). In vitro NLK Kinase Assay. Bio-protocol, 4(13), e1167.
  • IONTOX. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

  • Frontiers. (2020, November 19). Advances in Microtechnology for Improved Cytotoxicity Assessment. Retrieved from [Link]

  • Infinix Bio. (2026, January 23). Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. Retrieved from [Link]

  • Tebubio. (2023, April 27). What is the role of ADME in drug discovery?. Retrieved from [Link]

  • Cresset. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io.
  • Chen, H., et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 19(8), 12484-12496.
  • ResearchGate. (2025, August 9). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors.
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(E)-{2-[4-(2-Chlorophenyl)-1,3-Thiazol-2-Yl]hydrazinylidene}methyl]benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(E)-{2-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-methylhydrazin-1-ylidene}methyl]benzoic acid. Retrieved from [Link]

  • ACS Publications. (2009, February 25). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry.

Sources

Validation & Comparative

Reproducibility of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate synthesis using green chemistry catalysts

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Green Synthesis of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of various green chemistry approaches for the synthesis of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate, a key intermediate in pharmaceutical research. We will explore the reproducibility and efficiency of several catalytic methods, offering detailed experimental data to support our findings.

The thiazole ring is a fundamental component in many biologically active compounds.[1][2] The development of environmentally benign synthetic routes to these molecules is of paramount importance.[3][4] This guide will focus on the renowned Hantzsch thiazole synthesis, a versatile method for constructing the thiazole core.[4][5][6]

Conventional vs. Green Synthetic Approaches

The traditional Hantzsch synthesis often involves harsh reaction conditions, hazardous solvents, and lengthy reaction times. In contrast, green chemistry methodologies aim to reduce or eliminate the use and generation of hazardous substances.[3] This guide will compare a conventional approach with several green alternatives, including microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of biocatalysts.

Comparative Analysis of Synthetic Methodologies

The synthesis of the target compound, Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate, proceeds via the reaction of methyl 4-thiocarbamoylbenzoate with 2-bromo-1-(4-chlorophenyl)ethan-1-one. We will evaluate the efficacy of different catalysts and energy sources in promoting this reaction.

Method Catalyst/Energy Source Solvent Reaction Time Yield (%) Key Advantages References
Conventional Thermal Heating (Reflux)Ethanol6-8 hours75-85%Well-established procedure[7]
Microwave-Assisted Microwave IrradiationEthanol/Water5-15 minutes85-95%Rapid reaction rates, higher yields, energy efficiency[3][8][9]
Ultrasound-Assisted Ultrasonic IrradiationAqueous Ethanol30-60 minutes88-96%Enhanced reaction rates, milder conditions, improved yields[5][10][11]
Biocatalysis Lipase/Chitosan-basedAqueous Medium2-4 hours85-94%Environmentally friendly, mild conditions, high selectivity[5][12][13]
Heterogeneous Catalysis Silica-supported tungstosilisic acidEthanol1-2 hours79-90%Catalyst reusability, simple workup[10][14]

Data Interpretation: The data clearly indicates that green chemistry approaches offer significant advantages over the conventional method. Microwave and ultrasound-assisted syntheses dramatically reduce reaction times while improving yields.[3][8][9][11] Biocatalysis and heterogeneous catalysis provide environmentally benign alternatives with the added benefit of catalyst recyclability.[5][12][13][14]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for each synthetic approach.

Workflow for Thiazole Synthesis

G cluster_reactants Starting Materials cluster_methods Synthetic Methods Methyl 4-thiocarbamoylbenzoate Methyl 4-thiocarbamoylbenzoate Conventional Conventional Heating Methyl 4-thiocarbamoylbenzoate->Conventional Microwave Microwave-Assisted Methyl 4-thiocarbamoylbenzoate->Microwave Ultrasound Ultrasound-Assisted Methyl 4-thiocarbamoylbenzoate->Ultrasound Biocatalysis Biocatalysis Methyl 4-thiocarbamoylbenzoate->Biocatalysis Heterogeneous Heterogeneous Catalysis Methyl 4-thiocarbamoylbenzoate->Heterogeneous 2-bromo-1-(4-chlorophenyl)ethan-1-one 2-bromo-1-(4-chlorophenyl)ethan-1-one 2-bromo-1-(4-chlorophenyl)ethan-1-one->Conventional 2-bromo-1-(4-chlorophenyl)ethan-1-one->Microwave 2-bromo-1-(4-chlorophenyl)ethan-1-one->Ultrasound 2-bromo-1-(4-chlorophenyl)ethan-1-one->Biocatalysis 2-bromo-1-(4-chlorophenyl)ethan-1-one->Heterogeneous Product Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate Conventional->Product Microwave->Product Ultrasound->Product Biocatalysis->Product Heterogeneous->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization G Start Start: Need to Synthesize Thiazole Derivative Q1 Is speed a critical factor? Start->Q1 Q2 Are mild reaction conditions a priority? Q1->Q2 No Microwave Microwave-Assisted Synthesis Q1->Microwave Yes Q3 Is catalyst reusability important? Q2->Q3 No Biocatalysis Biocatalysis Q2->Biocatalysis Yes Heterogeneous Heterogeneous Catalysis Q3->Heterogeneous Yes Conventional Conventional Synthesis Q3->Conventional No Ultrasound Ultrasound-Assisted Synthesis Biocatalysis->Ultrasound

Sources

Safety Operating Guide

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Standard Operating Procedure: Handling and Disposal of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate

Executive Summary & Chemical Profiling

In drug development and synthetic chemistry, the proper handling of complex heterocyclic building blocks is paramount for laboratory safety and environmental compliance. Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate is a highly functionalized organic solid. From an Environmental Health and Safety (EHS) perspective, its disposal is dictated by two critical structural features: the covalently bound chlorine atom (chlorophenyl group) and the sulfur-nitrogen heteroatoms (thiazole ring). These elements classify the compound strictly as Halogenated Organic Waste , requiring specialized downstream processing to prevent the release of toxic acid gases into the environment.

Mechanistic Rationale for Segregation (E-E-A-T)

As a Senior Application Scientist, I emphasize that proper disposal is not just about following rules; it is about understanding the chemical causality behind those rules. Why must this specific thiazole derivative be strictly segregated from general organic waste?

  • Thermal Oxidation Byproducts: When subjected to thermal destruction, the molecule decomposes to yield carbon dioxide and water, but the heteroatoms form highly corrosive gases: hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx)[1]. Standard municipal or non-halogenated solvent incinerators lack the necessary scrubber systems to neutralize these gases, leading to severe equipment corrosion and environmental contamination.

  • Cross-Contamination Costs: Mixing even trace amounts of this halogenated compound with non-halogenated waste streams (e.g., acetone, ethanol) contaminates the entire volume. This forces the entire batch to undergo 2[2].

  • Chemical Reactivity: The compound contains a methyl ester moiety. If disposed of in a waste container containing strong bases, it will undergo exothermic saponification (hydrolysis), generating methanol and the corresponding carboxylate salt, potentially leading to dangerous pressure buildup in sealed containers.

Quantitative Hazard & Compatibility Matrix

To facilitate rapid EHS decision-making, the physicochemical hazard profile of the compound is summarized below:

Property / ParameterValue / ClassificationEHS Operational Implication
Chemical Formula C₁₇H₁₂ClNO₂SContains Cl, S, and N heteroatoms.
Molecular Weight 329.80 g/mol High MW solid; prone to particulate generation.
Halogen Content ~10.7% (w/w)Dictates strict segregation into Halogenated Waste.
Sulfur Content ~9.7% (w/w)Generates SOx upon combustion; requires scrubbing.
EPA Waste Classification Halogenated Organic SolidRequires rotary kiln incineration (99.99% DRE).
Chemical Incompatibilities Strong oxidizers, strong basesRisk of exothermic reactions or ester hydrolysis.

Waste Stream Segregation Logic

G A Methyl 4-[4-(4-chlorophenyl)- 1,3-thiazol-2-yl]benzoate Waste B Solid Waste (Powders, Consumables) A->B Pure solid or contaminated items C Liquid Waste (Dissolved in Solvent) A->C Solutions or reaction mixtures D Halogenated Solid Waste Container B->D Transfer to E Halogenated Solvent Waste Carboy C->E Transfer to F EPA-Compliant Rotary Kiln Incineration D->F Manifested transport E->F Manifested transport G Caustic Scrubbing (Neutralizes HCl & SOx) F->G Exhaust gas treatment

Decision tree for the segregation and disposal of halogenated thiazole derivative waste streams.

Step-by-Step Experimental Disposal & Decontamination Protocols

Every protocol in a high-functioning laboratory must be a self-validating system. Follow these steps to ensure absolute compliance and safety.

Protocol 1: Disposal of Solid Waste (Powders, Crystals, and Consumables)

  • Source Segregation : Collect all pure solid waste, contaminated weigh boats, and filter papers in a dedicated, wide-mouth, leak-proof High-Density Polyethylene (HDPE) container.

  • Labeling : Immediately affix a hazardous waste tag. Explicitly list the full chemical name and check the "Halogenated" and "Toxic" boxes. Never use abbreviations or generic terms[3].

  • Headspace Management : Fill the container to a maximum of 4[4].

  • Validation (Self-Validating Step) : Weigh the waste container before and after addition. Log the mass on the waste manifest to ensure the laboratory accumulation limit is not exceeded, ensuring continuous regulatory compliance[2].

Protocol 2: Disposal of Liquid Waste (Solutions and Reaction Mixtures)

  • Solvent Compatibility Check : Verify the carrier solvent. Once this compound is dissolved in any solvent (even non-halogenated ones like Ethyl Acetate), the entire mixture must be treated as halogenated waste[2].

  • Transfer : Carefully pour the solution into a3[3]. Keep the lid tightly closed unless actively adding waste.

  • Validation (Self-Validating Step) : Visually inspect the liquid waste carboy for phase separation. A single homogenous phase confirms proper segregation of purely organic waste, whereas biphasic separation indicates accidental introduction of incompatible aqueous waste.

Protocol 3: Glassware Decontamination

  • Primary Rinse : Rinse the contaminated glassware three times with a minimal volume of a compatible volatile solvent (e.g., Dichloromethane) to dissolve residual compound.

  • Rinse Disposal : Transfer all rinsate to the Halogenated Liquid Waste carboy.

  • Validation (Self-Validating Step) : After a secondary wash with laboratory detergent and water, spot-check the final aqueous rinse with universal pH paper. A neutral pH (6–8) confirms the absence of residual acidic hydrolysates, validating that the glassware is fully decontaminated and safe for standard use.

Environmental Fate & Incineration Chemistry

According to the U.S. Environmental Protection Agency (EPA) guidelines, the ultimate environmental fate for halogenated organic containing wastes must be achieved via 1 or liquid injection incineration[1].

The destruction process involves two critical, highly regulated stages:

  • Thermal Destruction: The waste is oxidized in a rotary kiln at temperatures exceeding 1,000°C. The EPA mandates a Destruction and Removal Efficiency (DRE) of 99.99% for principal organic hazardous constituents (POHCs)[1].

  • Caustic Scrubbing: To prevent atmospheric pollution, the exhaust gases are passed through a wet scrubber system containing an alkaline solution (e.g., sodium hydroxide). This 5 into harmless salts (NaCl and Na₂SO₄) before the effluent gas is released, ensuring compliance with the EPA's 99% HCl scrubbing efficiency requirement[1][5].

References

  • chemical waste management: combining compatible used organic solvents , University of Louisville DEHS.[Link]

  • 8.1 Organic solvent waste - Kemicentrum , Lund University. [Link]

  • EHS Fact Sheet: Organic Solvents , College of Southern Nevada.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes , U.S. Environmental Protection Agency (EPA).[Link]

  • GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL , CPRI.[Link]

Sources

Personal protective equipment for handling Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or specialized pharmaceutical intermediates like Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate requires rigorous safety protocols. Because comprehensive toxicological data (such as long-term carcinogenicity or exact LD50 values) is rarely available for specialized research chemicals, laboratory professionals must operate under the "unknown toxicity principle."

As mandated by the Occupational Safety and Health Administration (OSHA) and the National Research Council, all substances of unknown toxicity must be treated as highly toxic until proven otherwise[1]. This guide provides a self-validating, causality-driven operational framework for researchers and drug development professionals handling this specific halogenated thiazole derivative.

Hazard Profiling & Causality: The "Why" Behind the PPE

To select the correct Personal Protective Equipment (PPE), we must analyze the molecule's structural pharmacophores and their physical interactions with human biology:

  • The Chlorophenyl Group (Lipophilicity): The addition of a chlorine atom to a phenyl ring significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds can easily partition into and cross the lipid bilayer of human skin. Causality: This dictates the absolute necessity of chemically resistant nitrile or neoprene gloves. Standard latex gloves are highly permeable to lipophilic organics and provide zero reliable protection.

  • The Thiazole Ring & Benzoate Ester (Reactivity): Thiazole rings and ester linkages can act as reactive electrophiles or sensitizers. Inhalation of the fine powder can cause severe respiratory and mucous membrane sensitization. Causality: This requires handling the dry powder exclusively within a ducted chemical fume hood, supplemented by respiratory protection if the powder must be transported or weighed outside of primary containment[2].

PPE serves as the last line of defense in the hierarchy of safety controls[3]. The following specifications ensure that every barrier you utilize is scientifically matched to the chemical threat.

Quantitative PPE Specifications

The table below summarizes the mandatory PPE required for handling Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate, translating regulatory standards into actionable laboratory metrics.

PPE CategorySpecificationQuantitative MetricCausality & Rationale
Hand Protection Nitrile (Double Gloving)Thickness ≥ 0.11 mm; Breakthrough > 480 minLipophilic chlorophenyl groups penetrate latex. Double gloving ensures a self-validating barrier; if the outer glove tears, the inner glove remains intact.
Eye Protection ANSI Z87+ Splash Goggles100% orbital coverageBenzoate esters can cause severe corneal irritation. Safety glasses alone leave gaps vulnerable to airborne dust[4].
Respiratory N95 or P100 Particulate RespiratorFiltration efficiency ≥ 95% at 0.3 μmPrevents inhalation of aerosolized fine powders during transfer operations[1].
Body Protection Flame-Resistant Lab CoatKnee-length, tight knit cuffsPrevents dermal accumulation of micro-dust on forearms and personal clothing.

Operational Workflow & Logical Relationships

The following diagram illustrates the logical progression of hazard mitigation, moving from primary engineering controls down to specific PPE selection and final disposal.

PPE_Workflow A Hazard: Chlorophenyl Thiazole B Engineering Controls (Fume Hood) A->B Primary Mitigation C PPE Selection B->C Residual Risk D Double Nitrile Gloves C->D E Z87+ Splash Goggles C->E F N95/P100 Respirator C->F G Safe Handling Protocol D->G E->G F->G H Decontamination & Disposal G->H Post-Procedure

Workflow for hazard mitigation and PPE selection when handling halogenated thiazole derivatives.

Self-Validating Experimental Protocols

A protocol is only effective if it contains built-in validation steps to confirm that safety measures are actively working. Implement the following step-by-step methodologies when handling this compound.

Protocol 1: Precision Weighing & Solution Preparation

Handling dry powders presents the highest risk of aerosolization and inhalation.

  • Pre-Operation Validation: Turn on the chemical fume hood. Validation Step: Check the digital airflow monitor; a reading of 80–120 linear feet per minute (fpm) confirms active containment.

  • PPE Donning (Double Glove Technique): Put on a pair of tight-fitting nitrile gloves, followed by your lab coat, and then a second pair of slightly larger nitrile gloves over the cuffs of the lab coat. Validation Step: Tug the outer glove to ensure it completely seals the lab coat cuff, preventing wrist exposure.

  • Static Elimination: Use an anti-static gun (e.g., Zerostat) on the weighing boat. Halogenated powders are highly susceptible to static cling, which causes them to "jump" and aerosolize.

  • Transfer & Weighing: Use a dedicated micro-spatula to transfer the Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate. Keep the sash as low as possible (below your breathing zone).

  • Solubilization: Immediately dissolve the weighed powder in your target solvent (e.g., DMSO or DMF) while still inside the hood. Capping the solution neutralizes the inhalation hazard of the dry powder.

  • Doffing: Remove the outer gloves inside the hood and dispose of them as hazardous solid waste. Validation Step: Inspect the inner gloves. If they are clean and intact, your primary barrier successfully prevented dermal exposure.

Protocol 2: Emergency Spill Response (Dry Powder)

If the compound is dropped or spilled outside of the fume hood.

  • Isolate & Evacuate: Immediately step back to avoid stepping in the powder. Alert colleagues to clear the immediate 10-foot radius.

  • PPE Upgrade: Before approaching the spill, upgrade your PPE to include an N95/P100 respirator and a face shield over your goggles[4].

  • Wet Containment (Self-Validating): Do not sweep dry powder, as this generates toxic dust. Gently place absorbent lab pads over the spill. Slowly pour a solvent that dissolves the compound (such as ethanol or isopropanol) over the pads. Validation Step: The powder will visually dissolve into the pad, confirming that the aerosolization risk has been neutralized.

  • Chemical Decontamination: Wipe the area inward from the edges. Wash the surface with a strong surfactant (soap and water) to remove residual lipophilic traces.

Protocol 3: Waste Segregation & Disposal

Halogenated compounds require strict environmental isolation.

  • Solid Waste: Place all contaminated weighing boats, spatulas, and outer gloves into a clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Solutions containing this compound must be segregated into "Halogenated Solvent Waste." Causality: Mixing halogenated waste with non-halogenated waste can cause dangerous exothermic reactions or complicate incineration processes.

  • Secondary Containment: Ensure all waste carboys are kept in secondary containment trays to catch potential leaks.

References

  • Personal Protective Equipment Requirements for Laboratories North Carolina State University Environmental Health and Safety URL
  • National Institutes of Health (PMC)
  • Occupational Safety and Health Administration (OSHA)
  • National Institutes of Health (NCBI Bookshelf)

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。